molecular formula C7H5N3O B12329853 3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl-

3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl-

Cat. No.: B12329853
M. Wt: 147.13 g/mol
InChI Key: DDKDWMRVBQMTAD-UHFFFAOYSA-N
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Description

3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The specific compound has a methyl group at the 6th position, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl- typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Various substituents can be introduced at different positions on the pyrazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while other substituents can be introduced using Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to downstream effects on various cellular pathways, such as the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position and nature of substituents.

    2H-Pyrazolo[3,4-b]pyridines: These isomers have a different tautomeric form, which can influence their chemical properties and biological activities.

Uniqueness

The presence of the methyl group at the 6th position in 3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl- can significantly impact its reactivity and interactions with biological targets. This makes it a unique compound with distinct properties compared to its analogs .

Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

6-methylidene-7H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C7H5N3O/c1-4-2-3-5-6(8-4)9-10-7(5)11/h2-3,8H,1H2

InChI Key

DDKDWMRVBQMTAD-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CC2=C(N1)N=NC2=O

Origin of Product

United States

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